molecular formula C12H17FOS B3846415 6-(2-fluorophenoxy)-1-hexanethiol

6-(2-fluorophenoxy)-1-hexanethiol

Cat. No.: B3846415
M. Wt: 228.33 g/mol
InChI Key: NWFGQBMSYDJGCT-UHFFFAOYSA-N
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Description

6-(2-Fluorophenoxy)-1-hexanethiol is an organosulfur compound with the molecular formula C₁₂H₁₇FOS (derived from by substituting a fluorine atom in the phenoxy group). It consists of a six-carbon aliphatic chain terminated by a thiol (-SH) group at position 1 and a 2-fluorophenoxy substituent at position 5. The fluorine atom introduces electron-withdrawing effects, which influence reactivity, polarity, and intermolecular interactions. These include surface modification of nanomaterials (e.g., gold nanoparticles), polymer electrolyte membranes, or derivatization agents in analytical chemistry.

Properties

IUPAC Name

6-(2-fluorophenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FOS/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-15/h3-4,7-8,15H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFGQBMSYDJGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 6-(2-fluorophenoxy)-1-hexanethiol with structurally related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications Evidence ID
This compound C₁₂H₁₇FOS 2-Fluorophenoxy, -SH 228.33 g/mol Hypothesized use in plasmonic materials or polymer membranes (inferred from analogs) N/A
6-Phenoxy-1-hexanethiol C₁₂H₁₈OS Phenoxy, -SH 210.33 g/mol Baseline for fluorinated analog; used in surface chemistry
6-[4-(5-Chloro-2-benzoxazolyl)phenoxy]-1-hexanethiol (CBPHT) C₁₉H₁₉ClN₂O₂S Chlorobenzoxazolyl, -SH 398.89 g/mol High thermal stability, ion conductivity in polymer electrolyte membranes
1-Hexanethiol C₆H₁₄S -SH 118.24 g/mol Surface damping in AuNRs@Hg-mSiO₂; derivatization of Adamsite
6-Amino-1-hexanethiol hydrochloride C₆H₁₄NS·HCl -NH₂, -SH (protonated) 169.71 g/mol Enhanced solubility in acidic conditions; potential biomedical uses

Key Differences and Research Findings

Electron-Withdrawing Effects (Fluorine vs. Chlorine/Benzoxazolyl): The 2-fluorophenoxy group in this compound is less bulky than the chlorobenzoxazolyl group in CBPHT but introduces stronger electron-withdrawing effects. This may enhance interfacial interactions in nanomaterials or improve proton transport in membranes compared to non-fluorinated analogs . In contrast, CBPHT’s benzoxazolyl group contributes to columnar mesophase formation in polyepichlorohydrin (PECH) membranes, enabling proton conductivity >10 mS/cm at 120°C .

Reactivity in Derivatization: Simple alkanethiols like 1-hexanethiol are effective for derivatizing Adamsite (an organoarsenical CWA), with optimal performance at 60°C and 5 µL reagent volume . The fluorophenoxy derivative may exhibit slower adsorption kinetics due to steric hindrance, reducing suitability for rapid field analysis.

Surface Modification Efficiency: 1-Hexanethiol adsorbs onto AuNRs@Hg-mSiO₂ within 30 minutes, inducing a 15 nm plasmon shift . The fluorophenoxy analog’s larger substituent may hinder dense packing on surfaces, altering plasmonic response.

Solubility and Stability: 6-Amino-1-hexanethiol hydrochloride’s protonated amine improves aqueous solubility (melting point: 125–130°C) , whereas this compound is likely hydrophobic, favoring organic solvent systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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